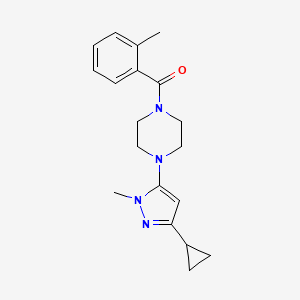

![molecular formula C14H12O3 B2665688 (E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one CAS No. 132391-04-9](/img/structure/B2665688.png)

(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one” is a compound that can be derived from 5-hydroxymethylfurfural (HMF), a biomass-derived compound . HMF and its derivatives are important for sustainable chemical and transport fuel production .

Synthesis Analysis

The synthesis of this compound involves the oxidation of HMF . An FAD-dependent enzyme has been identified that can oxidize HMF and related compounds . This enzyme can produce FDCA from HMF with high yield at ambient temperature and pressure . Another method involves the use of metal oxide-supported Ru catalysts for the oxidation of HMF to FDCA in the absence of a base under aqueous conditions .Chemical Reactions Analysis

The oxidation of HMF to FDCA involves multiple oxidation reactions . The FAD-dependent enzyme acts on alcohol groups only and depends on the hydration of aldehydes for the oxidation reaction required to form FDCA . The Ru catalysts also facilitate the oxidation of HMF to FDCA .Applications De Recherche Scientifique

Photophysical Properties

- Solvent Polarity Effects : The absorption and fluorescence characteristics of derivatives of (E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one display significant solvatochromic effects. These shifts from non-polar to polar solvents due to intramolecular charge transfer interactions suggest a large difference in dipole moment between electronically ground and excited states, indicating greater stabilization in the singlet excited state (Kumari et al., 2017).

Antimicrobial Evaluation

- Antimicrobial Activity : Compounds synthesized from this compound have shown promising antimicrobial activities. This includes derivatives like 4-chlorophenyl furfuran derivatives bearing pyrazole moieties, which exhibit significant activity against various bacterial strains (Mathew et al., 2020).

Antioxidant Agents

- Antioxidant Potential : A series of derivatives of this compound have been studied for their antioxidant properties. Compounds with potential in vitro antioxidant activity against DPPH have been identified, demonstrating the relevance of these compounds in oxidative stress research (Prabakaran et al., 2021).

Biomass Transformation

- Biomass-Derived Applications : Derivatives of this compound have been explored in biomass transformation, especially in the context of producing biobased polymers and chemicals. This includes enzymatic polymerization with diacid ethyl esters for creating novel furan polyesters (Jiang et al., 2014) and catalytic conversion of furanic compounds with hydrogen for creating valuable derivatives (Nakagawa et al., 2013).

Mécanisme D'action

Propriétés

IUPAC Name |

(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-10-13-7-6-12(17-13)8-9-14(16)11-4-2-1-3-5-11/h1-9,15H,10H2/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGMPWNTQNKMDO-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine](/img/structure/B2665605.png)

![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665609.png)

![2-methoxy-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide](/img/structure/B2665610.png)

![N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2665615.png)

![(4Ar,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2665616.png)

![N-(1-cyanocyclopentyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide](/img/structure/B2665617.png)

![1-{3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B2665618.png)

![5-((3-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2665619.png)

![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-phenethylbenzamide](/img/structure/B2665622.png)

![2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2665625.png)